molecular formula C18H14ClNO3 B8481888 7-(Benzyloxy)-5-(chloroacetyl)quinolin-2(1H)-one CAS No. 861841-98-7

7-(Benzyloxy)-5-(chloroacetyl)quinolin-2(1H)-one

Cat. No.: B8481888
CAS No.: 861841-98-7
M. Wt: 327.8 g/mol
InChI Key: QLECKSBGGUBKFM-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-5-(chloroacetyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

861841-98-7

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

5-(2-chloroacetyl)-7-phenylmethoxy-1H-quinolin-2-one

InChI

InChI=1S/C18H14ClNO3/c19-10-17(21)15-8-13(23-11-12-4-2-1-3-5-12)9-16-14(15)6-7-18(22)20-16/h1-9H,10-11H2,(H,20,22)

InChI Key

QLECKSBGGUBKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C3C=CC(=O)NC3=C2)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.0 g (23.9 mmol) 5-acetyl-7-benzyloxy-1H-quinolin-2-one and 19.0 g (54.6 mmol) benzyltrimethylammonium dichloriodate are stirred in 43 mL acetic acid, 7 mL water and 147 mL dichloroethane at 65° C. After 4.5 hours the raction is stopped by the addition of 400 mL sodium carbonate solution and 50 mL 5% sodium sulphite solution. The insoluble constituents are suction filtered, washed with water and dried.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

7.0 g (23.9 mmol) 5-acetyl-7-benzyloxy-1H-quinolin-2-one and 19.0 g (54.6 mmol) benzyltrimethylammonium dichloriodate are stirred in 43 mL acetic acid, 7 mL water and 147 mL dichloroethane at 65° C. After 4.5 hours the reaction is stopped by the addition of 400 mL sodium carbonate solution and 50 mL 5% sodium bisulphite solution. The insoluble constituents are suction filtered, washed with water and dried.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-acetyl-7-benzyloxy-1H-quinolin-2-one (7.0 g, 23.86 mmol) is dissolved in a mixture of 1,2-dichloroethane (147 mL), glacial acetic acid (43 mL) and water (7 mL) and combined with N-benzyl-trimethylammonium-dichloriodate (19.0 g, 54.58 mmol). The mixture is stirred for 4.5 hours at 65° C., then diluted with sodium bicarbonate solution and 5% sodium bisulphite solution and stirred for 5 minutes. The precipitate formed is filtered off, washed with water (2×20 mL) and dried in the oven. Yield: 6.0 g (77%); mass spectroscopy: [M+H]+=328.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-benzyl-trimethylammonium dichloriodate
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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